{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine is a compound that features a pyrazole ring substituted with a difluoromethyl group and a heptyl amine chain. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine, typically involves the condensation of 1,3-diketones with hydrazines . For this specific compound, the synthetic route may involve the following steps:
Formation of the Pyrazole Ring: The reaction between a 1,3-diketone and a hydrazine derivative under acidic or basic conditions to form the pyrazole ring.
Introduction of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions, which often involve the use of difluoromethylating agents such as ClCF₂H.
Attachment of the Heptyl Amine Chain: This step may involve nucleophilic substitution reactions where the pyrazole derivative reacts with a heptyl amine under suitable conditions.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable methods such as transition-metal-catalyzed reactions, photoredox reactions, and one-pot multicomponent processes . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyrazole derivatives can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Difluoromethylating Agents: ClCF₂H, difluorocarbene reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, pyrazole derivatives are known for their antimicrobial, antifungal, and anti-inflammatory properties . This compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Pyrazole derivatives have been studied for their anticancer and antidiabetic activities .
Industry
Industrially, pyrazole derivatives are used in the production of agrochemicals, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability . The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-1H-pyrazole: Similar structure but lacks the heptyl amine chain.
Heptylpyrazole: Contains the heptyl chain but lacks the difluoromethyl group.
Uniqueness
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(heptyl)amine lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Properties
Molecular Formula |
C12H21F2N3 |
---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]heptan-1-amine |
InChI |
InChI=1S/C12H21F2N3/c1-2-3-4-5-6-8-15-10-11-7-9-16-17(11)12(13)14/h7,9,12,15H,2-6,8,10H2,1H3 |
InChI Key |
AOFLICXLGZZROG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
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